1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-
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Overview
Description
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-7-pyridin-3-yl-1,7-diaza-spiro[4.4]nonane
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Uniqueness
1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- is a compound notable for its unique spirocyclic structure and its potential biological activities, particularly as a modulator of neuronal nicotinic receptors. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17N3
- Molecular Weight : Approximately 203.28 g/mol
- Structure : The compound features a spiro arrangement involving two nitrogen atoms in a bicyclic system, contributing to its distinct properties and potential biological activities .
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- has been identified as a selective modulator of the α4β2 nicotinic acetylcholine receptor subtype. This receptor is implicated in various neurological functions, making the compound a candidate for therapeutic applications in conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The modulation of neurotransmitter systems by this compound suggests that it could enhance cognitive functions and memory .
Biological Activity Overview
The biological activities of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- are summarized in the following table:
Activity | Description |
---|---|
Nicotinic Receptor Modulation | Selective interaction with α4β2 nicotinic receptors; potential for cognitive enhancement |
Cognitive Function | Preclinical studies indicate improvements in memory and cognitive abilities |
Neurological Applications | Potential use in treating Alzheimer's disease and ADHD due to its influence on neurotransmitter systems |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- enhances cognitive function in animal models. These studies typically assess memory performance through behavioral tests such as the Morris water maze .
- Binding Affinity Studies : Interaction studies utilizing radiolabeled ligands have demonstrated that this compound selectively binds to nicotinic receptors in the brain. The binding affinities and activation profiles are critical for understanding the mechanism of action and therapeutic potential .
- Comparative Analysis with Similar Compounds : The following table compares 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- | C11H16N4 | Modulator of neuronal nicotinic receptors |
7-(5-ethoxy-3-pyridinyl)-1,7-diazaspiro[4.4]nonane | C14H21N3O | Enhanced solubility and potential bioavailability |
1-(2-pyridyl)-1,7-diazaspiro[4.4]nonane | C12H17N3 | Different pyridine substitution affecting activity |
Properties
CAS No. |
646055-65-4 |
---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(15)5-7-14-10-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |
InChI Key |
GIMNNDHNRSREAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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